4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that features an isoxazole ring fused to a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydroxylamine hydrochloride to yield the desired isoxazolo[3,4-d]pyridazinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazinone ring can be reduced to form a dihydropyridazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: 4-(4-Hydroxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one.
Reduction: Dihydro-4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one.
Substitution: 4-(4-Aminophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)isoxazolo[5,4-b]pyridine: Another isoxazole-fused heterocycle with potential pharmacological activities.
4-(4-Methoxyphenyl)pyridazin-3(2H)-one: A simpler pyridazinone derivative with similar structural features.
Uniqueness
4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is unique due to its fused isoxazole-pyridazine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with specific biological activities .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-17-8-4-2-7(3-5-8)10-9-6-18-15-11(9)12(16)14-13-10/h2-6H,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSDLKCPVLCUBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C3=NOC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211821 |
Source
|
Record name | 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-88-6 |
Source
|
Record name | 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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